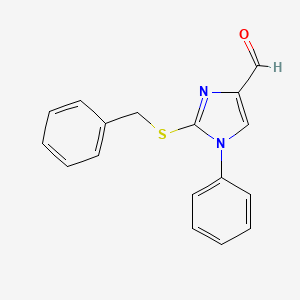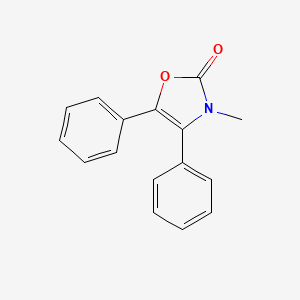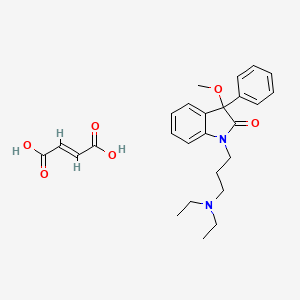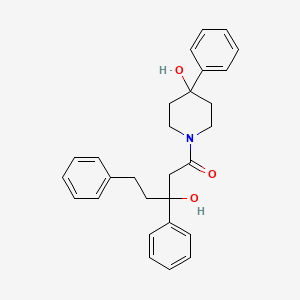![molecular formula C8H4N2OS B14651967 [1,3]Thiazolo[4,5-g][2,1]benzoxazole CAS No. 52876-88-7](/img/structure/B14651967.png)
[1,3]Thiazolo[4,5-g][2,1]benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3]Thiazolo[4,5-g][2,1]benzoxazole: is a heterocyclic compound that features a fused ring system combining a thiazole ring and a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Thiazolo[4,5-g][2,1]benzoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with 2-bromo-2’-hydroxyacetophenone under basic conditions, followed by cyclization to form the desired compound . Another approach involves the use of azido-benzothiazoles, which upon thermolysis in a polyphosphoric-acetic acid mixture, yield the thiazolo[4,5-g]benzoxazoles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, with considerations for reaction optimization, yield improvement, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: [1,3]Thiazolo[4,5-g][2,1]benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the benzoxazole and thiazole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.
Scientific Research Applications
Chemistry: In chemistry, [1,3]Thiazolo[4,5-g][2,1]benzoxazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties . The ability to modify the structure of this compound allows researchers to tailor its biological activity for specific applications.
Industry: In industry, this compound is used in the development of materials with unique electronic and optical properties. Its incorporation into polymers and other materials can enhance their performance in various applications, such as sensors and optoelectronic devices .
Mechanism of Action
The mechanism of action of [1,3]Thiazolo[4,5-g][2,1]benzoxazole and its derivatives involves interactions with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms . In anticancer applications, it may interfere with signaling pathways or induce apoptosis in cancer cells . The exact mechanism of action depends on the specific derivative and its target.
Comparison with Similar Compounds
Benzothiazole: A related compound with a similar structure but lacks the fused benzoxazole ring.
Benzoxazole: Similar to [1,3]Thiazolo[4,5-g][2,1]benzoxazole but lacks the fused thiazole ring.
Thiazole: A simpler structure that forms the basis for more complex heterocycles like this compound.
Uniqueness: The uniqueness of this compound lies in its fused ring system, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with tailored properties for specific applications.
Properties
CAS No. |
52876-88-7 |
|---|---|
Molecular Formula |
C8H4N2OS |
Molecular Weight |
176.20 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-g][2,1]benzoxazole |
InChI |
InChI=1S/C8H4N2OS/c1-2-6-8(12-4-9-6)7-5(1)3-11-10-7/h1-4H |
InChI Key |
JLOXPDXCBDKKDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NOC=C31)SC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester](/img/structure/B14651886.png)
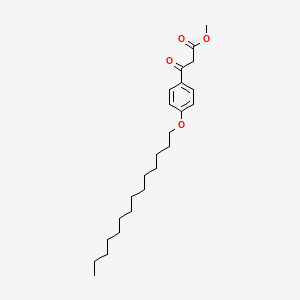
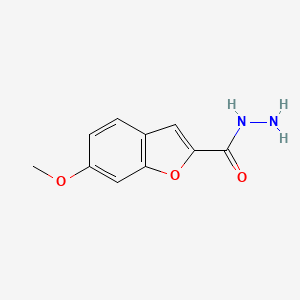
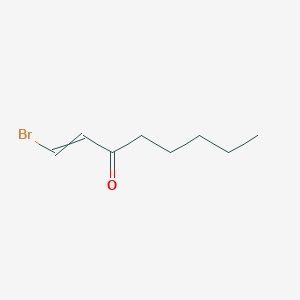
![N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline](/img/structure/B14651905.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol](/img/structure/B14651912.png)

![3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B14651926.png)
![3-Chloro-2H-cyclohepta[b]thiophen-2-one](/img/structure/B14651928.png)

